3',5-Difluoro[1,1'-biphenyl]-3-ol
Description
Properties
IUPAC Name |
3-fluoro-5-(3-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMSQIXRBQCCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673370 | |
| Record name | 3',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-86-5 | |
| Record name | 3',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Difluoro[1,1’-biphenyl]-3-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 3’,5-Difluoro[1,1’-biphenyl]-3-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
3’,5-Difluoro[1,1’-biphenyl]-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic rings.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 3’,5-Difluoro[1,1’-biphenyl]-3-one.
Reduction: Formation of 3’,5-Difluoro[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5-Difluoro[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 3’,5-Difluoro[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of biphenyl derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of 3',5-Difluoro[1,1'-biphenyl]-3-ol with key analogs:
Notes:
- Fluorine vs.
- Synthetic Challenges: Difluoro-substituted biphenyls (e.g., 34.8% yield for 3-Allyl-3',5'-difluoro-[1,1'-biphenyl]-4-ol ) often exhibit lower yields than mono-substituted derivatives due to steric and electronic hindrance during cross-coupling reactions .
Pharmacological and Physicochemical Properties
- Bioavailability : Fluorine substituents improve metabolic stability and membrane permeability. For example, LGD-6972 analogs with polar groups exhibit enhanced receptor-binding stability without compromising pharmacokinetics .
- Antimicrobial Activity : Biphenyls with bulky substituents (e.g., prenyl groups) show potent antibacterial effects (MIC: 15.63 µg/mL), whereas smaller substituents like fluorine may require additional functional groups for similar efficacy .
- Physical Properties : The parent compound [1,1'-biphenyl]-3-ol has a density of 1.111 g/cm³ and boiling point of 333.9°C. Difluoro substitution likely increases boiling point and polarity due to stronger intermolecular forces .
Biological Activity
3',5-Difluoro[1,1'-biphenyl]-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of two fluorine atoms and a hydroxyl group on a biphenyl structure. The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general conditions for this reaction include:
- Catalyst : Palladium (Pd)
- Base : Potassium carbonate (K2CO3)
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Atmosphere : Inert atmosphere (e.g., nitrogen or argon)
- Temperature : Elevated temperatures to facilitate the reaction
These conditions allow for high yields and purity of the desired compound .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxyl group can participate in hydrogen bonding , enhancing its affinity for biomolecules. Additionally, the fluorine atoms contribute to the compound's lipophilicity and metabolic stability , which can influence its pharmacokinetic properties.
The compound has been shown to modulate cellular signaling pathways by interacting with neurotransmitter receptors, suggesting potential applications in neuropharmacology .
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been investigated for its effects on hepatocellular carcinoma (HCC) cells, showing potential as an anti-tumor agent .
- Neurotransmitter Modulation : The compound's interactions with neurotransmitter receptors highlight its potential role in treating neurological disorders. Its structure allows for selective binding to specific receptors, which could lead to therapeutic effects .
Table 1: Summary of Biological Activities
Relevant Research Findings
- A study demonstrated that this compound shows promising results in inhibiting cell growth in HCC models, indicating its potential as a therapeutic agent against liver cancer .
- Another investigation into its mechanism revealed that the compound can effectively alter signaling pathways associated with neurotransmitter activity, suggesting applications in treating neurological disorders .
Q & A
Q. What are the optimal synthetic routes for 3',5-Difluoro[1,1'-biphenyl]-3-ol, and how do reaction conditions influence regioselectivity?
The synthesis of 3',5-difluorobiphenyl derivatives often leverages Suzuki-Miyaura cross-coupling to construct the biphenyl core. For example:
- Methodology : Reacting a fluorinated aryl boronic acid (e.g., 3,5-difluorophenylboronic acid) with a hydroxy-substituted aryl halide (e.g., 3-bromophenol) under catalytic conditions (e.g., Pd(OAc)₂ with PEPPSI-IPr ligand). Ag₂CO₃ is critical for activating the boronic acid and suppressing protodeboronation .
- Key Variables :
- Catalyst system : Pd(OAc)₂ with bulky N-heterocyclic carbene (NHC) ligands enhances coupling efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : 80–100°C balances reaction rate and side-product formation.
Yields typically range from 70–90% after optimization .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- 1H NMR :
- Hydroxyl proton (C3-OH) appears as a singlet at δ ~5.2 ppm (downfield due to hydrogen bonding).
- Aromatic protons exhibit splitting patterns from meta-fluorine substituents (e.g., doublets of doublets for J~8–10 Hz).
- 19F NMR :
- Fluorine atoms at C3' and C5' appear as distinct peaks between δ -110 to -120 ppm.
- Coupling constants (JFF ~15–20 Hz) confirm meta-substitution .
- Purity Validation : HPLC with C18 columns (λ = 230–265 nm) achieves >99% purity, with retention times compared to standards .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorinated biphenyl synthesis?
Discrepancies in catalytic performance (e.g., Pd vs. Ni systems) arise from:
- Substrate electronic effects : Fluorine’s electron-withdrawing nature deactivates aryl halides, requiring stronger bases (e.g., Cs₂CO₃) for oxidative addition .
- Ligand design : Bulky ligands (e.g., XPhos) prevent catalyst poisoning by stabilizing Pd(0) intermediates .
- Additives : Silver salts (Ag₂CO₃) scavenge halides, improving turnover numbers .
Recommendation : Use high-throughput screening to map ligand/base/additive combinations for specific substrates .
Q. How do fluorine substituents influence the biological activity of this compound?
Fluorine enhances bioactivity through:
- Lipophilicity : LogP increases by ~0.5 per fluorine, improving membrane permeability.
- Metabolic stability : C-F bonds resist oxidative degradation in cytochrome P450 enzymes.
- Target interactions : Fluorine’s electronegativity modulates hydrogen bonding with enzymes (e.g., bacterial dihydrofolate reductase).
Example : Biphenyl analogs with 3',5'-difluoro substitution exhibit MICs of 15–30 µg/mL against Bacillus subtilis via membrane disruption .
Q. What computational methods predict the regioselectivity of electrophilic substitution in fluorinated biphenyls?
- DFT Calculations : Analyze Fukui indices to identify nucleophilic sites. For this compound, the C4 position (para to OH) is most reactive due to fluorine’s deactivating meta-directing effects .
- MD Simulations : Assess solvation effects on transition states; polar solvents stabilize charge-separated intermediates in nitration .
- Validation : Compare computed vs. experimental isotopic labeling (e.g., 13C NMR shifts at reaction sites) .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of biphenyl hydroxylation?
- Deuterium Labeling : Replace C3-OH with C3-OD to measure KIE (kH/kD). A KIE >2 suggests proton transfer is rate-limiting.
- 18O Tracer Studies : Confirm hydroxylation via O₂ incorporation (e.g., using H₂^18O in acidic conditions).
- Application : For this compound, KIEs of ~1.2 indicate a radical-mediated pathway .
Methodological Tables
Q. Table 1. Comparative Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Yield (%) | Selectivity (C3-OH vs. C4-OH) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | PEPPSI-IPr | 85 | 9:1 | |
| PdCl₂(dppf) | XPhos | 78 | 7:1 | |
| NiCl₂(PCy₃)₂ | None | 62 | 3:1 |
Q. Table 2. Biological Activity of Fluorinated Biphenyl Analogs
| Compound | Target Microorganism | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| 3',5'-Difluoro-[1,1'-biphenyl]-3-ol | B. subtilis | 15.63 | Membrane disruption | |
| 4-Nitro-[1,1'-biphenyl]-3-ol | S. aureus | 31.25 | Enzyme inhibition |
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize Pd/NHC systems with Ag₂CO₃ for high-yield, regioselective coupling .
- Analytical Rigor : Combine NMR, HPLC, and isotopic labeling to resolve structural ambiguities .
- Biological Screening : Use fluorinated analogs to exploit metabolic stability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
